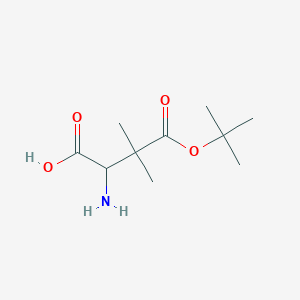
2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is a compound that belongs to the class of amino acids and their derivatives It is characterized by the presence of an amino group, a tert-butoxy group, and a dimethyl-substituted oxobutanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid typically involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups. One common method is the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids, which can be used as starting materials in dipeptide synthesis. The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide is often used to enhance amide formation without the addition of a base, resulting in satisfactory yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection and coupling strategies. The use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids can facilitate the synthesis process, making it more efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The amino and tert-butoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-containing compounds. Substitution reactions can lead to a variety of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Studied for its potential role in biological processes and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks. It is recognized for its beneficial effects as an ergogenic dietary substance .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid: A tyrosine derivative with similar structural features.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and share the tert-butoxy protection group.
Uniqueness
2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
2-amino-3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)10(4,5)6(11)7(12)13/h6H,11H2,1-5H3,(H,12,13) |
Clave InChI |
XLLQPKYVWMFJAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C)(C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















